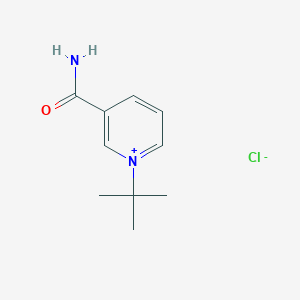
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride is an organic compound with a unique structure that includes a pyridinium ion substituted with a tert-butyl group and a carbamoyl group
Méthodes De Préparation
The synthesis of 1-tert-Butyl-3-carbamoylpyridin-1-ium chloride typically involves the reaction of 1-tert-butylpyridin-3-amine with phosgene or a similar reagent to introduce the carbamoyl group. The resulting intermediate is then treated with hydrochloric acid to form the chloride salt. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Analyse Des Réactions Chimiques
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-3-carbamoylpyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride can be compared with similar compounds such as:
1-tert-Butyl-3-pyrrolidinamine: This compound has a similar tert-butyl group but differs in the presence of a pyrrolidine ring instead of a pyridinium ion.
1-tert-Butyl-3-ethylcarbodiimide: This compound contains a carbodiimide group instead of a carbamoyl group, leading to different reactivity and applications.
1-Boc-3-piperidone: This compound has a tert-butyl group and a piperidone ring, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
54027-57-5 |
|---|---|
Formule moléculaire |
C10H15ClN2O |
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
1-tert-butylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-10(2,3)12-6-4-5-8(7-12)9(11)13;/h4-7H,1-3H3,(H-,11,13);1H |
Clé InChI |
VLRBGKXFALKLIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















